molecular formula C3HClF4O2 B1315043 2-Chloro-2,3,3,3-tetrafluoropropanoic acid CAS No. 6189-02-2

2-Chloro-2,3,3,3-tetrafluoropropanoic acid

Cat. No.: B1315043
CAS No.: 6189-02-2
M. Wt: 180.48 g/mol
InChI Key: HHPGRVJNNAIZAR-UHFFFAOYSA-N
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Description

2-Chloro-2,3,3,3-tetrafluoropropanoic acid is a chemical compound with the CAS Number: 6189-02-2. It has a molecular weight of 180.49 . This compound is used as cationic dye intermediates and can be used to synthesize cationic red X-GRL and other red dyes . It is also a heterocyclic intermediate, which can be used for pharmaceuticals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3HClF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) . The molecular formula is C3HClF4O2 .


Physical and Chemical Properties Analysis

The density of this compound is 1.63 g/cm^3 . It has a boiling point of 130-131°C , a flash point of 22.4°C , and a vapor pressure of 13.7mmHg at 25°C . The refractive index is 1.339 .

Scientific Research Applications

1. Synthesis and Catalytic Applications

2-Chloro-2,3,3,3-tetrafluoropropanoic acid and its derivatives are significant in the synthesis of various chemical compounds. For instance, Mao et al. (2014) explored the catalytic fluorination of 1,1,2,3-tetrachloropropene to produce 2-chloro-3,3,3-trifluoropropene, an essential intermediate for synthesizing 2,3,3,3-tetrafluoropropene (Mao et al., 2014). Similarly, Hu Ruzhu et al. (2016) examined the catalytic impact of Cr-based catalysts for synthesizing 2,3,3,3-tetrafluoropropene (Hu Ruzhu et al., 2016).

2. Chemical Reactions and Synthesis of Complex Molecules

Chemical reactions involving this compound derivatives have been a subject of research. Sekiguchi et al. (2004) studied zinc-mediated coupling reactions of 2-bromo-2,3,3,3-tetrafluoropropanoate with chiral imines, leading to the synthesis of optically active α-fluoro-α-(trifluoromethyl)-β-amino esters (Sekiguchi et al., 2004).

3. Material Science and Nanotechnology Applications

In the field of material science and nanotechnology, Wang et al. (2012) reported the fabrication of a modified glassy carbon electrode using iron(III)-porphyrin functionalized multi-walled carbon nanotubes, demonstrating its utility in determining substances like ascorbic acid and dopamine (Wang et al., 2012).

4. Environmental and Ecological Studies

Environmental and ecological impacts of compounds related to this compound have been studied. Chen et al. (2019) investigated the accumulation and phytotoxicity of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate in plants like Arabidopsis thaliana and Nicotiana benthamiana, contributing to our understanding of environmental interactions (Chen et al., 2019).

5. Development of Analytical Methods

The development of analytical methods involving these compounds has also been a focus. Yang et al. (2014) conducted studies on the vapor pressure of 2,3,3,3-tetrafluoropropene and related compounds, which is crucial for understanding their physical properties and applications (Yang et al., 2014).

6. Pharmaceutical and Medical Research

In pharmaceutical and medical research, the interactions and effects of related compounds on biological systems are analyzed. For example, Schuster et al. (2010) explored the biotransformation of 2,3,3,3-tetrafluoropropene in rabbits, which is vital for assessing its safety and metabolic pathways (Schuster et al., 2010).

Safety and Hazards

For safety, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . Prevent fire caused by electrostatic discharge steam .

Biochemical Analysis

Biochemical Properties

2-Chloro-2,3,3,3-tetrafluoropropanoic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms contribute to its high electronegativity, which can influence the reactivity of enzymes and proteins it interacts with. For instance, it may act as an inhibitor or activator of certain enzymes, altering their activity and affecting metabolic pathways. The exact nature of these interactions depends on the specific enzymes and proteins involved, but the presence of chlorine and fluorine atoms in the compound’s structure is a key factor in its biochemical behavior .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may interfere with signaling pathways by binding to receptors or enzymes involved in these pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound used .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. The presence of chlorine and fluorine atoms in the compound’s structure plays a crucial role in these interactions, as they can form strong bonds with target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cells, including changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s overall impact in biochemical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a noticeable response. Additionally, high doses of the compound can be toxic, leading to adverse effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can affect metabolic flux and alter the levels of metabolites in cells. Understanding these metabolic pathways is crucial for determining the compound’s overall impact on cellular function and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its biochemical effects. The compound can be transported by specific transporters or binding proteins, which determine its localization and accumulation in different cellular compartments. These transport mechanisms are essential for understanding how the compound exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

2-chloro-2,3,3,3-tetrafluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPGRVJNNAIZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476698
Record name 2-Chloro-2,3,3,3-tetrafluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6189-02-2
Record name 2-Chloro-2,3,3,3-tetrafluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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